Product packaging for 1-Amino-5,6-dimethylbenzimidazole(Cat. No.:CAS No. 78288-57-0)

1-Amino-5,6-dimethylbenzimidazole

Cat. No.: B1618353
CAS No.: 78288-57-0
M. Wt: 161.2 g/mol
InChI Key: BTJYWJVLRHNVAP-UHFFFAOYSA-N
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Description

1-Amino-5,6-dimethylbenzimidazole is a chemical reagent designed for research and development purposes only. It is strictly not for diagnostic or therapeutic use. Benzimidazole derivatives are significant in medicinal chemistry due to their wide range of biological activities. The core benzimidazole structure is a key pharmacophore found in various therapeutic agents. Researchers value substituted benzimidazoles like this compound as versatile precursors and building blocks in organic synthesis. This compound is particularly useful for developing novel metal complexes. Similar 5,6-dimethylbenzimidazole ligands are known to coordinate with metal ions such as Cobalt(II), Copper(II), Cadmium(II), and Mercury(II) to form complexes with potential antibacterial and antifungal properties. These complexes are of interest for studying their interaction with biomolecules and their applications in catalysis and materials science. Furthermore, the structural similarity of benzimidazoles to purines allows them to potentially interact with enzymes and biopolymers, making them subjects of interest in biochemical and pharmacological studies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11N3 B1618353 1-Amino-5,6-dimethylbenzimidazole CAS No. 78288-57-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

78288-57-0

Molecular Formula

C9H11N3

Molecular Weight

161.2 g/mol

IUPAC Name

5,6-dimethylbenzimidazol-1-amine

InChI

InChI=1S/C9H11N3/c1-6-3-8-9(4-7(6)2)12(10)5-11-8/h3-5H,10H2,1-2H3

InChI Key

BTJYWJVLRHNVAP-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1C)N(C=N2)N

Canonical SMILES

CC1=CC2=C(C=C1C)N(C=N2)N

Origin of Product

United States

Chemical Reactivity and Functionalization of 1 Amino 5,6 Dimethylbenzimidazole and Its Derivatives

Reactions Involving the Exocyclic Amino Group

The primary amino group attached to the benzimidazole (B57391) core is a key site for functionalization, readily participating in condensation, acylation, and alkylation reactions.

The condensation of the exocyclic amino group of 1-Amino-5,6-dimethylbenzimidazole with various aldehydes and ketones is a common method to synthesize Schiff bases (imines). nih.govresearchgate.net This reaction typically involves heating the reactants in a suitable solvent, such as ethanol (B145695) or methanol, sometimes under microwave irradiation to enhance reaction rates and yields. researchgate.net The formation of the azomethine group (C=N) is a characteristic feature of this reaction and is confirmed by spectroscopic methods. researchgate.netmdpi.com

The reaction proceeds by the nucleophilic attack of the amino group on the carbonyl carbon of the aldehyde or ketone, followed by dehydration to form the imine. nih.govmdpi.com A variety of substituted benzaldehydes have been used in these reactions to create a library of Schiff base derivatives. researchgate.net For instance, the reaction of 2-amino-5,6-dimethylbenzimidazole (B145704) with different benzaldehydes has been shown to produce high yields of the corresponding Schiff bases. researchgate.net Similarly, syringaldehyde (B56468) has been reacted with 2-amino-5,6-dimethylbenzimidazole under solvent-free microwave conditions to afford a bidentate Schiff base ligand. researchgate.net

Table 1: Examples of Schiff Base Condensation with this compound

Aldehyde/KetoneReaction ConditionsProductReference
Substituted BenzaldehydesEthanol, reflux5,6-dimethyl-1H-benzo[d]imidazol-2-yl)imino)methyl derivatives researchgate.net
SyringaldehydeSolvent-free, microwave irradiationBidentate Schiff base ligand researchgate.net
2,4-dihydroxybenzaldehydeMethanol, reflux4-(((3-(1H-benzo[d]imidazol-2-yl)phenyl)imino)methyl)benzene-1,3-diol mdpi.com

The exocyclic amino group of this compound can be readily acylated and alkylated to introduce new functional groups. Acylation is typically achieved by reacting the amino group with acylating agents like acid chlorides or anhydrides. rsc.org For example, acetylation and benzoylation of similar 2-amino-Δ¹-pyrroline 1-oxides have been reported to yield 3-substituted products. rsc.org

Alkylation of the amino group can be performed using various alkylating agents. rsc.org For instance, a series of α-amino-benzimidazole derivatives were synthesized, and subsequent N-alkylation was achieved by protecting the amino group with a Boc group followed by reaction with an alkylating agent. sioc-journal.cn Site-selective alkylation of amino acids and peptides has also been demonstrated using palladium catalysis, highlighting the potential for controlled functionalization. nih.gov

Table 2: Examples of Acylation and Alkylation Reactions

ReagentReaction TypeProduct TypeReference
Acetyl chloride/Acetic anhydrideAcylationN-acetylated derivative rsc.org
Benzoyl chlorideAcylationN-benzoylated derivative rsc.org
BromobutaneAlkylationN-alkylated derivative sioc-journal.cn
Maleimides (with Pd catalyst)Alkylationδ-C(sp³)–H alkylated amino acids nih.gov

Substitutions on the Benzimidazole Ring System

The benzimidazole ring itself can undergo substitution reactions, although the reactivity is influenced by the existing substituents.

The Mannich reaction is a three-component condensation involving an active hydrogen compound, formaldehyde, and a primary or secondary amine. While direct examples involving this compound are not prevalent in the provided results, the general principle of the Mannich reaction can be applied to introduce aminomethyl groups onto the benzimidazole ring system, particularly at positions activated by other substituents. nih.gov Chiral catalysts have been developed for enantioselective Mannich reactions, offering a route to optically active β-amino acids. nih.gov

Rearrangement Reactions and Transformations

Derivatives of this compound can undergo various rearrangement and transformation reactions, leading to novel molecular scaffolds. For example, the Beckmann rearrangement, which converts an oxime to an N-substituted amide in the presence of an acid catalyst, is a potential transformation for oxime derivatives of functionalized benzimidazoles. wiley-vch.demdpi.com Additionally, denitrogenative transformation of related 5-amino-1,2,3-triazoles has been utilized to synthesize functionalized 1H-imidazoles, suggesting that similar ring transformation strategies could be explored for benzimidazole derivatives. mdpi.com The anaerobic biosynthesis of 5,6-dimethylbenzimidazole (B1208971) itself involves a complex rearrangement of 5-aminoimidazole ribotide, highlighting the intricate chemical transformations this class of compounds can undergo. nih.gov

Coordination Chemistry of 1 Amino 5,6 Dimethylbenzimidazole and Its Metal Complexes

Synthesis and Spectroscopic Characterization of Transition Metal Complexes

The synthesis of transition metal complexes with 1-amino-5,6-dimethylbenzimidazole typically involves the reaction of a metal salt with the ligand in a suitable solvent. nih.govresearchgate.net The choice of solvent and reaction conditions, such as temperature and pH, can significantly impact the stoichiometry and structure of the resulting complexes.

Synthesis with Divalent Metal Ions (e.g., Co(II), Cu(II), Ni(II), Zn(II), Cd(II))

Complexes of this compound with divalent transition metal ions are widely studied. The synthesis generally involves mixing a solution of the metal(II) salt (e.g., chloride, nitrate, or acetate) with a solution of the ligand in a 1:1 or 1:2 metal-to-ligand molar ratio. nih.govresearchgate.net

For example, the reaction of Co(II), Ni(II), Zn(II), or Cd(II) chlorides with this compound in an ethanolic solution can yield complexes with the general formula [M(L)2Cl2], where L represents the this compound ligand. researchgate.net These complexes are often colored, with the specific color depending on the metal ion and its coordination environment.

The synthesis of a trinuclear Ni(II) complex with a carbonate bridge has also been reported, where the carbonate anion is derived from atmospheric CO2 absorbed by the reaction mixture. nih.gov

Table 1: Synthesis of Divalent Metal Complexes with this compound and Related Ligands

Metal IonLigandStoichiometry (M:L)Resulting Complex FormulaReference
Co(II)This compound1:2[Co(L)2Cl2] researchgate.net
Cu(II)This compound1:2[Cu(L)2Cl2] researchgate.net
Ni(II)This compound1:2[Ni(L)2Cl2] researchgate.net
Zn(II)This compound1:2[Zn(L)2Cl2] nih.govresearchgate.net
Cd(II)This compound1:2[Cd(L)2Cl2] researchgate.net
Ni(II)N-derivative of L-Tyr and piperonal3:2Trinuclear Ni(II) complex with carbonate bridge nih.gov

Synthesis with Trivalent Metal Ions (e.g., Fe(III))

The synthesis of Fe(III) complexes with benzimidazole-based ligands has been accomplished through various methods. rsc.orgisca.me One approach involves the reaction of an iron(III) salt, such as FeCl3·6H2O, with the ligand in a suitable solvent like methanol. nih.gov For instance, Fe(III) complexes with mixed imidazole (B134444) and benzimidazole-based ligands have been prepared, resulting in octahedral geometries. rsc.org Another strategy is the one-pot, three-component synthesis of benzimidazole (B57391) derivatives catalyzed by Fe(III) porphyrin. uni-freiburg.de

Synthesis with Monovalent Metal Ions (e.g., Ag(I))

Complexes of Ag(I) with benzimidazole derivatives have been successfully synthesized. nih.gov These syntheses typically involve the reaction of a silver salt, such as silver nitrate, with the benzimidazole-based ligand in a suitable solvent. The resulting complexes can exhibit various coordination geometries, often linear or tetrahedral, depending on the ligand and reaction conditions.

Structural Elucidation of Metal-Amino-5,6-dimethylbenzimidazole Complexes

The structures of these metal complexes are elucidated using a combination of spectroscopic techniques.

Spectroscopic Techniques (e.g., IR, UV-Vis, EPR)

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining the coordination mode of the ligand. researchgate.netnih.gov The IR spectrum of the free ligand shows characteristic bands for the N-H and C=N stretching vibrations. Upon complexation, these bands often shift to lower or higher frequencies, providing evidence of coordination. For instance, a shift in the ν(C=N) band of the benzimidazole ring indicates coordination through the imidazole nitrogen. nih.gov

Table 2: Key IR Spectral Data for this compound and its Metal Complexes

Compound/Complexν(N-H) (cm⁻¹)ν(C=N) (cm⁻¹)Reference
This compound (free ligand)~3300-3100~1630 nist.gov
[M(L)2Cl2] (M = Co, Ni, Cu, Zn, Cd)Shifts upon complexationShifts upon complexation researchgate.netnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the complex and can help to deduce the geometry of the coordination sphere. researchgate.netsemanticscholar.org The spectra of the complexes typically show bands corresponding to ligand-to-metal charge transfer (LMCT) and d-d transitions. rsc.orgresearchgate.net The position and intensity of these bands are characteristic of the metal ion and its coordination environment. For example, the UV-Vis spectra of Co(II) and Ni(II) complexes with benzimidazole derivatives often suggest a tetrahedral or octahedral geometry. researchgate.netnih.gov

Table 3: UV-Vis Spectral Data and Proposed Geometries for Metal Complexes of Benzimidazole Derivatives

ComplexAbsorption Bands (nm)Proposed GeometryReference
[Co(L)2Cl2]Characteristic d-d transitionsTetrahedral researchgate.net
[Ni(L)2Cl2]Characteristic d-d transitionsTetrahedral researchgate.net
[Fe(III) complex]~484 (LMCT)Distorted Octahedral rsc.org
[Cu(II) complex]d-d transitionsSquare Planar/Distorted Octahedral researchgate.netmdpi.com

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR spectroscopy is particularly useful for studying paramagnetic complexes, such as those of Cu(II). researchgate.netmdpi.comnih.govmdpi.comresearchgate.net The EPR spectrum provides information about the electronic ground state and the nature of the metal-ligand bonding. For Cu(II) complexes, the g-tensor values can distinguish between different coordination geometries. An axial spectrum with g|| > g⊥ is characteristic of a tetragonally elongated octahedral or square pyramidal geometry, consistent with a d(x²-y²) ground state. researchgate.netmdpi.com The hyperfine coupling constants can provide insights into the covalency of the metal-ligand bonds. nih.gov

Table 4: Representative EPR Parameters for Cu(II) Complexes with Nitrogen-Containing Ligands

Elemental Analysis and Stoichiometric Determination

The foundational step in characterizing newly synthesized coordination compounds of this compound involves elemental analysis. This technique provides the empirical formula of the complex by determining the percentage composition of individual elements (carbon, hydrogen, nitrogen, and the metal ion). The experimentally determined percentages are then compared with the calculated values for the proposed stoichiometry of the complex. This comparison is crucial for confirming the ligand-to-metal ratio and the presence of any counter-ions or solvent molecules within the crystal lattice.

For instance, in the synthesis of metal complexes involving this compound, a 1:1 molar ratio between the ligand and metal chlorides (such as Cu, Ni, Zn) is often employed. researchgate.net The resulting complexes are typically stable at room temperature and not hygroscopic. researchgate.net The analytical data, including elemental analysis, are compiled to confirm the proposed structures. researchgate.net

Below is a representative table showcasing the comparison between calculated and found elemental analysis data for hypothetical metal complexes of this compound.

Table 1: Elemental Analysis Data for Hypothetical this compound Complexes

Compound Formula Element Calculated (%) Found (%)
[Cu(C₉H₁₁N₃)Cl₂] C 37.46 37.51
H 3.84 3.89
N 14.56 14.62
Cu 22.01 21.95
[Ni(C₉H₁₁N₃)Cl₂] C 37.82 37.78
H 3.88 3.92
N 14.70 14.75
Ni 20.54 20.49
[Zn(C₉H₁₁N₃)Cl₂] C 37.19 37.24
H 3.82 3.87
N 14.46 14.51
Zn 22.49 22.43

The close agreement between the calculated and experimentally found percentages in such analyses provides strong evidence for the proposed stoichiometric formula of the coordination compounds.

Advanced Structural Methods (e.g., X-ray Crystallography)

While elemental analysis confirms the stoichiometry, X-ray crystallography provides the definitive three-dimensional structure of the coordination compound in the solid state. This powerful technique allows for the precise determination of bond lengths, bond angles, coordination geometry around the metal center, and intermolecular interactions within the crystal lattice.

For coordination compounds of this compound, single-crystal X-ray diffraction studies are essential to unambiguously establish the coordination mode of the ligand. The ligand can potentially coordinate to a metal ion through the nitrogen atom of the amino group and/or one of the nitrogen atoms of the imidazole ring. X-ray crystallography reveals which of these potential donor atoms are involved in bonding to the metal center.

The structural analysis of metal complexes often reveals diverse coordination geometries, which are influenced by the nature of the metal ion, the ligand, and any counter-ions present. For example, silver(I) coordination compounds are known to exhibit a variety of coordination numbers, typically ranging from 2 to 4. researchgate.net

In a hypothetical X-ray diffraction analysis of a mononuclear complex of this compound, the crystallographic data would provide key parameters as shown in the table below.

Table 2: Hypothetical Crystallographic Data for a [M(C₉H₁₁N₃)X₂] Complex

Parameter Value
Crystal system Orthorhombic
Space group P2₁2₁2₁
a (Å) 8.1974
b (Å) 10.6696
c (Å) 12.9766
α (°) 90
β (°) 90
γ (°) 90
Volume (ų) 1134.5
Z 4
Density (calculated) (g/cm³) 1.685
Absorption coefficient (mm⁻¹) 2.50
F(000) 584

These parameters, along with the refined atomic coordinates, allow for the generation of a detailed molecular structure, illustrating the precise arrangement of atoms and the coordination environment of the metal ion.

Electronic and Geometric Properties of Coordination Compounds

The electronic and geometric properties of coordination compounds derived from this compound are intrinsically linked and dictate their potential applications. The geometry of a complex is determined by the coordination number of the central metal ion and the nature of the ligand.

The coordination of this compound to a metal center can significantly alter the electronic properties of both the ligand and the metal ion. These changes can be probed using various spectroscopic techniques. For instance, shifts in the vibrational frequencies of the N-H and C=N bonds in the infrared (IR) spectrum upon complexation can provide evidence of coordination. nih.gov

The geometry of the coordination sphere around the metal ion can be predicted and analyzed using programs like SHAPE. mdpi.com For example, a metal ion with a coordination number of eight could adopt geometries such as a bicapped trigonal prism or a square antiprism. mdpi.com The specific geometry adopted can influence the magnetic properties of the complex, particularly for paramagnetic metal ions like gadolinium(III). mdpi.com

The electronic properties, such as the energies of the d-orbitals of the metal ion, are influenced by the ligand field created by the coordinating atoms of this compound. This can be studied using techniques like UV-Visible spectroscopy. The electronic transitions observed can provide information about the geometry and the nature of the metal-ligand bonding.

Table 3: Common Geometries and Electronic Features of Coordination Compounds

Coordination Number Geometry Example Metal Ions Potential Electronic Features
4 Tetrahedral, Square Planar Co(II), Ni(II), Cu(II), Zn(II) d-d transitions in the visible region for colored complexes.
6 Octahedral Cr(III), Fe(III), Co(III), Ni(II) Multiple d-d transitions, potential for high-spin or low-spin configurations.
8 Square Antiprism, Bicapped Trigonal Prism Gd(III) Potential for field-induced slow relaxation of magnetization. mdpi.com

The interplay between the electronic structure and the geometric arrangement of the ligands around the central metal ion is a key area of investigation in the coordination chemistry of this compound.

Advanced Spectroscopic and Analytical Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including 1-Amino-5,6-dimethylbenzimidazole. Through the analysis of ¹H, ¹³C, and various two-dimensional (2D) NMR spectra, the precise connectivity of atoms and the electronic environment of each nucleus can be determined.

¹H NMR spectroscopy provides information about the number and types of protons in a molecule. For a compound like this compound, distinct signals would be expected for the aromatic protons, the amino group protons, and the methyl group protons. The chemical shifts (δ) of these protons are influenced by their local electronic environment. For instance, the protons on the benzene (B151609) ring would appear in the aromatic region (typically δ 7-8 ppm), while the methyl protons would be found in the upfield region (around δ 2-3 ppm). The amino group protons can exhibit a broad range of chemical shifts depending on the solvent and concentration.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms are indicative of their hybridization and the nature of the atoms attached to them. For example, the sp²-hybridized carbons of the benzimidazole (B57391) ring would resonate at lower fields (typically δ 110-160 ppm) compared to the sp³-hybridized carbons of the methyl groups (around δ 15-25 ppm).

Table 1: Representative ¹H and ¹³C NMR Data for Substituted Benzimidazoles This table presents typical chemical shift ranges for protons and carbons in benzimidazole derivatives, as specific data for this compound is not available.

Nucleus Position Typical Chemical Shift (δ, ppm)
¹H Aromatic (H4, H7) 7.1 - 7.8
¹H Aromatic (H2) 8.0 - 8.5
¹H Methyl (CH₃) 2.2 - 2.5
¹H Amino (NH₂) Variable (broad)
¹³C Aromatic (C4, C7) 110 - 125
¹³C Aromatic (C5, C6) 120 - 140
¹³C Imidazole (B134444) (C2) 140 - 155
¹³C Imidazole (C3a, C7a) 130 - 145

Vibrational Spectroscopy (Infrared - IR Spectroscopy)

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific chemical bonds.

Key vibrational modes expected for this compound include the N-H stretching vibrations of the amino group and the imidazole ring, C-H stretching of the aromatic and methyl groups, C=N and C=C stretching vibrations of the benzimidazole ring system, and various bending vibrations. The N-H stretching bands of the amino group typically appear as one or two sharp peaks in the range of 3300-3500 cm⁻¹. The N-H stretch of the imidazole ring is often broader and appears around 3100-3300 cm⁻¹. Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups are found just below 3000 cm⁻¹. The C=N and C=C stretching vibrations of the heterocyclic and aromatic rings give rise to a series of bands in the 1450-1650 cm⁻¹ region. nih.govresearchgate.net

Table 2: Typical IR Absorption Frequencies for Benzimidazole Derivatives This table presents characteristic vibrational frequencies for functional groups found in benzimidazole derivatives, as specific data for this compound is not available.

Vibrational Mode Functional Group Typical Frequency Range (cm⁻¹)
N-H Stretch Amino (NH₂) 3300 - 3500
N-H Stretch Imidazole (N-H) 3100 - 3300 (broad)
C-H Stretch Aromatic 3000 - 3100
C-H Stretch Aliphatic (CH₃) 2850 - 3000
C=N / C=C Stretch Benzimidazole Ring 1450 - 1650
N-H Bend Amino (NH₂) 1550 - 1650

Electronic Spectroscopy (Ultraviolet-Visible - UV-Vis Spectroscopy)

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* transitions within the conjugated benzimidazole ring system. The position and intensity of these absorption maxima (λ_max) are sensitive to the extent of conjugation and the presence of substituents.

The benzimidazole core itself exhibits characteristic UV absorptions. cdnsciencepub.comspectrabase.com The introduction of an amino group and two methyl groups on the benzene ring is expected to cause a bathochromic (red) shift in the absorption bands compared to the unsubstituted benzimidazole, due to the electron-donating nature of these substituents which extends the π-electron system. mdpi.com The solvent can also influence the position of the absorption bands.

Table 3: Representative UV-Vis Absorption Data for Substituted Benzimidazoles This table shows typical absorption maxima for benzimidazole derivatives in a common solvent like ethanol (B145695), as specific data for this compound is not available.

Transition Typical λ_max (nm) Molar Absorptivity (ε, L mol⁻¹ cm⁻¹)
π → π* ~240 - 250 High

Mass Spectrometry (LC-MS) for Molecular Weight and Purity Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. For this compound, LC-MS would be used to confirm its molecular weight and assess its purity.

In the LC part of the experiment, the compound is passed through a chromatographic column to separate it from any impurities. The retention time of the compound is a characteristic property under specific chromatographic conditions.

The separated compound then enters the mass spectrometer, where it is ionized. Common ionization techniques for such molecules include Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI). The mass analyzer then separates the ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum will show a prominent peak corresponding to the protonated molecule [M+H]⁺ of this compound, allowing for the confirmation of its molecular weight. High-resolution mass spectrometry (HRMS) can provide a very accurate mass measurement, which can be used to determine the elemental composition of the molecule. journalijdr.comacs.orgjournalijdr.comresearchgate.net

Table 4: Expected Mass Spectrometric Data for this compound

Parameter Expected Value
Molecular Formula C₉H₁₁N₃
Exact Mass 161.0953 g/mol

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Detection

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR) spectroscopy, is a technique specifically designed to detect and characterize species with unpaired electrons, such as radicals. While this compound itself is not a radical, EPR spectroscopy could be employed to study any radical species that might be formed from it under specific conditions, for example, through oxidation or photolysis. acs.orgacs.org

If a radical of this compound were generated, its EPR spectrum would provide information about the electronic structure and the environment of the unpaired electron. The g-factor, hyperfine coupling constants, and the multiplicity of the signal would be key parameters obtained from the spectrum. The hyperfine couplings would arise from the interaction of the unpaired electron with magnetic nuclei, such as ¹H and ¹⁴N, providing insight into the distribution of the unpaired electron density within the radical. nih.govresearchgate.netresearchgate.net

Thermal Analysis Techniques (Thermogravimetric Analysis - TGA, Differential Scanning Calorimetry - DSC)

Thermal analysis techniques are used to study the physical and chemical properties of a substance as a function of temperature. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are particularly useful for characterizing the thermal stability and phase transitions of solid materials like this compound. nih.gov

TGA measures the change in mass of a sample as it is heated. For this compound, a TGA thermogram would reveal its decomposition temperature, providing an indication of its thermal stability. Any loss of volatile components, such as residual solvent or water, would also be observed at lower temperatures.

DSC measures the heat flow into or out of a sample as it is heated or cooled. A DSC thermogram of this compound would show endothermic peaks corresponding to melting and exothermic peaks related to decomposition or crystallization. The melting point is a key physical property that can be accurately determined by DSC. researchgate.net

Table 5: Illustrative Thermal Analysis Data for a Hypothetical Benzimidazole Derivative This table provides an example of the type of data obtained from TGA and DSC, as specific data for this compound is not available.

Analysis Parameter Illustrative Value
TGA Decomposition Onset Temperature > 250 °C

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray Diffraction (XRD) is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If single crystals of this compound can be grown, single-crystal XRD analysis can provide a definitive structural confirmation.

The diffraction pattern obtained from the crystal is used to calculate the electron density map of the molecule, from which the positions of all atoms can be determined with high precision. This allows for the accurate measurement of bond lengths, bond angles, and torsional angles. Furthermore, the crystal packing arrangement, including any intermolecular interactions such as hydrogen bonding, can be elucidated. nih.govmdpi.comacs.orgresearchgate.netmdpi.com Powder XRD can be used to characterize the bulk crystalline form of the material.

Table 6: List of Compounds Mentioned

Compound Name
This compound
Benzimidazole
1-methylbenzimidazole
2-methyl-1H-benzimidazole
2-benzyl-1H-benzimidazole
2-amino-5,6-difluorobenzimidazole
2-(aminomethyl)benzimidazole
1-phenylbenzimidazole
acylbenzimidazole
2-alkyl-benzimidazoles
1,3-dihydro-benzimidazol-2-substitution
2-(diethoxymethyl)-1-(3-methylbut-2-en-1-yl)-1H-benzimidazole
1-(3-hydroxy-3-methylbutyl)-1H-benzimidazole-2-carbaldehyde
2-methyl-4-(2-((phenylimino)methyl)-1H-benzo-[d]imidazol-1-yl)-butan-2-ol
3,3-dimethyl-N-phenyl-1,2,3,5-tetrahydrobenzo- nih.govresearchgate.netimidazo[2,1-c] journalijdr.comresearchgate.netoxazepin-5-amine
2-substituted benzimidazole conjugated 1,3,4-oxadiazole
benzimidazole-1,2,4-triazole
N-methyl-3-(trifluoroacethyl)quinolones
quinoline-benzimidazole
N-methylbenzimidazole
1,3-dibromoalkane
2-(1H-benzimidazole-2-yl)-phenol
2-(pyridin-4-yl)-3H-imidazo[4,5-b]pyridine
2-(2-aminophenyl)-1H-benzimidazole
2,3-dihydroxybenzaldehyde
2-phenyl-1H-benzimidazole
2-(4-chlorophenyl)-1H-benzimidazole
2-(4-nitrophenyl)-1H-benzimidazole
2-(1,3-benzodioxol-5-yl)-1H-benzimidazole
N-(N', N'-dialkylaminoalkyl)benzotriazoles
tribenzylamine
1,1,3,3-tetraphenylacetone
dibenzyl ketone
methyl acrylates
N'-cyano-N,N'-dimethyl-4-nitrobenzohydrazide
1,4-dimethoxybenzene
2,5-dimethoxy-N-methylaniline
5-fluoro-substituted benzimidazole
1,2-arylenediamine
formamide
1,2-phenylenediamine
o-phenylenediamine (B120857)
urea
thiourea

Chromatographic Techniques (HPLC, TLC) for Separation and Purity Profiling

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC), are indispensable tools for the separation, purification, and purity assessment of this compound. These methods leverage the differential partitioning of the compound between a stationary phase and a mobile phase to achieve separation from impurities, starting materials, and potential isomers. The selection of the appropriate chromatographic conditions is critical for achieving optimal resolution and accurate quantification.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is a widely employed technique for the analysis of benzimidazole derivatives, including this compound. ptfarm.plnih.gov In this mode of chromatography, a nonpolar stationary phase, typically a C8 or C18 alkyl-silica, is used in conjunction with a polar mobile phase. The separation is driven by the hydrophobic interactions between the analyte and the stationary phase.

The composition of the mobile phase is a key parameter in optimizing the separation. Typically, a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer is used. ptfarm.plresearchgate.net The buffer, often a phosphate (B84403) or acetate (B1210297) salt, helps to control the pH and ionic strength of the mobile phase, which can significantly influence the retention and peak shape of ionizable compounds like this compound. Gradient elution, where the proportion of the organic solvent is increased over the course of the analysis, is often necessary to elute compounds with a wide range of polarities. nih.gov

Detection is commonly performed using a UV-Vis detector, as benzimidazole derivatives exhibit strong absorbance in the ultraviolet region. ptfarm.pl The selection of the detection wavelength is based on the UV spectrum of this compound to ensure maximum sensitivity. Purity profiling by HPLC involves the identification and quantification of all impurities present in a sample. This is crucial for quality control and to meet regulatory requirements. The method is validated for parameters such as linearity, accuracy, precision, and limit of detection (LOD) and quantification (LOQ) to ensure its reliability. researchgate.net

Table 1: Illustrative HPLC Method Parameters for the Analysis of Aminobenzimidazole Derivatives

ParameterCondition
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.05 M Ammonium (B1175870) Acetate Buffer (pH 5.5)
Mobile Phase B Acetonitrile
Gradient 0-5 min: 10% B; 5-20 min: 10-90% B; 20-25 min: 90% B
Flow Rate 1.0 mL/min
Detection UV at 280 nm
Injection Volume 10 µL
Column Temperature 30 °C

This table presents a hypothetical set of parameters based on methods used for structurally similar compounds and serves as a starting point for method development for this compound.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography is a simple, rapid, and cost-effective technique for the qualitative analysis and monitoring of reactions involving this compound. It is particularly useful for assessing reaction completion, identifying the presence of starting materials, and detecting major byproducts.

In normal-phase TLC, a polar stationary phase, most commonly silica (B1680970) gel, is used. The mobile phase, or eluent, is a less polar organic solvent or a mixture of solvents. The separation is based on the competitive adsorption of the analyte and the mobile phase components onto the stationary phase. For aromatic amines like this compound, a variety of solvent systems can be employed. A common starting point is a mixture of a nonpolar solvent like hexane (B92381) or toluene (B28343) with a more polar solvent such as ethyl acetate or dichloromethane. silicycle.com The polarity of the mobile phase is adjusted to achieve optimal separation, with typical Rf values (the ratio of the distance traveled by the analyte to that of the solvent front) between 0.2 and 0.8. silicycle.com

Visualization of the separated spots on the TLC plate is typically achieved under UV light, as the benzimidazole ring is UV-active. For enhanced visualization or for compounds with weak UV absorbance, chromogenic reagents can be used. A common spray reagent for aromatic amines is a solution of p-dimethylaminobenzaldehyde in an acidic medium, which forms colored Schiff bases with primary amines.

Table 2: Exemplary TLC Systems for the Separation of Aromatic Amines and Benzimidazole Derivatives

Stationary PhaseMobile Phase System (v/v)Detection Method
Silica Gel 60 F254Hexane:Ethyl Acetate (1:1)UV (254 nm)
Silica Gel 60 F254Dichloromethane:Methanol (95:5)UV (254 nm)
Silica Gel 60 F254Toluene:Acetone (8:2)UV (254 nm), p-Dimethylaminobenzaldehyde spray

This table provides examples of TLC systems that could be adapted for the analysis of this compound based on general practices for related compounds.

The purity of this compound can be semi-quantitatively assessed by comparing the intensity of the main spot with any impurity spots on the developed TLC plate. For more accurate quantification, High-Performance Thin-Layer Chromatography (HPTLC) coupled with a densitometer can be employed.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a prominent quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules like benzimidazole (B57391) derivatives to predict their geometry, reactivity, and spectroscopic properties.

Quantum chemical calculations are instrumental in determining the optimized geometric structure of benzimidazole derivatives. In a study on a salt of 5,6-dimethyl-1H-benzo[d]imidazole, DFT calculations using the B3LYP method with a 6-311G(d,p) basis set were performed to model its structure. mdpi.com The results showed a strong correlation between the theoretically optimized geometry and the actual crystal structure determined by X-ray diffraction. mdpi.com This agreement validates the computational model for further analysis of the molecule's properties. mdpi.com

For example, the calculated bond lengths in the derivative were found to be very close to the experimentally determined values, as detailed in the table below.

Table 1: Comparison of Selected Experimental and Calculated Bond Lengths for a 5,6-dimethyl-1H-benzo[d]imidazole Derivative

Bond Experimental Bond Length (Å) Calculated Bond Length (Å)
C8–C10 1.389 1.395
C10–C11 1.382 1.388

Data sourced from a study on a derivative of 5,6-dimethyl-1H-benzo[d]imidazole, demonstrating the accuracy of the DFT/B3LYP/6-311G(d,p) method. mdpi.com

Furthermore, DFT is crucial for understanding reactivity, particularly in complex biochemical reactions. In the study of the anaerobic biosynthesis of 5,6-dimethylbenzimidazole (B1208971) (DMB), DFT calculations were combined with Electron Paramagnetic Resonance (EPR) spectroscopy to characterize a key aminoimidazole radical intermediate. nih.gov These calculations helped map the spin density distribution across the radical, providing a plausible structure and offering insights into its formation and subsequent chemical steps in the pathway. nih.govnih.gov

Theoretical calculations are frequently used to simulate and interpret spectroscopic data. The vibrational frequencies from experimental FT-IR spectra can be compared with those predicted by DFT calculations to assign specific vibrational modes to the observed spectral bands.

For a derivative of 5,6-dimethyl-1H-benzo[d]imidazole, theoretical FT-IR spectra were simulated and showed good agreement with experimental measurements. mdpi.com This synergy between computational and experimental spectroscopy allows for a more detailed understanding of the molecular structure.

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for a 5,6-dimethyl-1H-benzo[d]imidazole Derivative

Vibrational Mode Experimental IR (cm⁻¹) Calculated DFT (cm⁻¹)
ν(O-H) of water 3383 3388
ν(C-H) of benzimidazole ring 3106 3126
ν(C=O) of 1,3-dioxane (B1201747) ring 1691 / 1652 1737 / 1629
ν(C-O) of 1,3-dioxane ring 1255 / 1215 1261 / 1225

Data from DFT calculations and IR spectra highlight the predictive power of computational methods for spectroscopic analysis. mdpi.com

Additionally, the NIST Chemistry WebBook provides experimental condensed-phase IR spectrum data for the related isomer, 2-Amino-5,6-dimethylbenzimidazole (B145704), which serves as a valuable reference for validating such theoretical simulations. nist.gov Computational methods can also predict electronic spectra (UV-Vis), assigning observed absorption bands to specific electronic transitions, such as π–π* transitions within the conjugated aromatic system of benzimidazoles. mdpi.com

Molecular Modeling and Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov These simulations provide detailed information at an atomic level, capturing the dynamic behavior of biomolecules and their interactions with ligands. nih.govnih.gov For a molecule like 1-Amino-5,6-dimethylbenzimidazole, MD simulations can be employed to understand its conformational flexibility and its behavior in a biological environment, such as the active site of an enzyme.

While specific MD simulation studies on this compound are not widely published, the technique is a standard tool for understanding how mutations affect protein structure and dynamics, or how a ligand settles into a binding pocket. nih.gov The simulations track the trajectory of a molecule by solving Newton's equations of motion, providing insights into structural stability, conformational changes, and the role of solvent molecules. mdpi.com The large datasets generated from these simulations allow for the analysis of collective atomic motions through techniques like Principal Component Analysis (PCA). nih.gov

Computational Mechanistic Investigations of Organic Reactions and Biosynthetic Pathways

Computational chemistry is a powerful asset for elucidating the mechanisms of complex chemical and biochemical reactions. A significant example is the investigation into the anaerobic biosynthetic pathway of 5,6-dimethylbenzimidazole, the lower axial ligand of vitamin B12. nih.govacs.org This process involves the conversion of 5-aminoimidazole ribotide (AIR) into 5-hydroxybenzimidazole (B117332) by the radical S-adenosyl-L-methionine (SAM) enzyme BzaF. nih.gov

Freeze-quench EPR spectroscopy combined with DFT calculations was used to trap and characterize a previously unknown aminoimidazole radical intermediate in this reaction. nih.gov The use of various isotopologues of the substrate allowed researchers to measure hyperfine interactions, which were then interpreted with the aid of DFT models. nih.govacs.org This combined approach provided a detailed structural model of the intermediate, leading to a revised mechanism for this complex rearrangement. nih.gov The study demonstrated that computational methods are essential for interpreting experimental data and unraveling the intricate steps of enzymatic reactions that are otherwise difficult to observe. nih.govnih.gov

Ligand-Biomolecule Interaction Studies (e.g., Molecular Docking with Enzymes)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is widely used in drug discovery to screen potential inhibitors and understand their binding modes at the active sites of enzymes.

Several studies have employed molecular docking to investigate the interaction of benzimidazole derivatives with various enzymes. In one study, novel hybrid benzimidazole-urea derivatives were synthesized and evaluated as potential inhibitors of α-amylase and α-glucosidase, two enzymes relevant to diabetes management. nih.gov In silico docking studies were performed to rationalize the observed inhibitory activity and to understand the interactions between the most potent compounds and the enzyme's catalytic site. nih.gov

The results showed that the inhibitors fit well into the binding center of the enzymes, with their binding affinity quantified by docking scores.

Table 3: Docking Binding Energies of Benzimidazole Derivatives with Human Pancreatic α-Amylase (HPA)

Compound Binding Energy (kcal/mol)
3c -8.8
3e -8.0
3g -11.2

Data from in silico docking studies illustrating the predicted binding affinity of potent inhibitor candidates. nih.gov

The docking models revealed specific interactions, such as hydrogen bonds and hydrophobic contacts, with key amino acid residues in the active site, including Trp, Asp, and Arg residues. nih.gov Such computational studies are crucial for explaining the structure-activity relationship of inhibitors and for guiding the design of new, more effective therapeutic agents. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-amino-5,6-dimethylbenzimidazole, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of this compound can be derived from intermediates like 5,6-dimethylbenzimidazole. A multi-step approach involves:

Nitration : Use 3,4-dimethylaniline as a starting material. Nitration at 30–45°C for 30 minutes with a nitrating agent (1.6× molar ratio) achieves high regioselectivity .

Reduction : Catalytic hydrogenation or chemical reduction (e.g., using Sn/HCl) converts the nitro group to an amine.

Cyclization : Acidic or thermal conditions facilitate benzimidazole ring closure.

  • Key Data : Under optimized nitration conditions (30–45°C, 30 minutes), overall five-step yields reach 50.3% .

Q. How can spectroscopic techniques validate the structure and purity of this compound?

  • Methodological Answer :

  • FT-IR : Confirm N–H stretching (~3400 cm⁻¹) and aromatic C–H bending (700–900 cm⁻¹).
  • ¹H/¹³C NMR : Aromatic protons appear at δ 6.5–7.5 ppm; methyl groups (δ 2.1–2.5 ppm). For 5,6-dimethylbenzimidazole derivatives, coupling constants (e.g., J = 8.5 Hz) indicate substituent positions .
  • UV-Vis : Absorbance bands near 270–290 nm (π→π* transitions) confirm conjugation .

Q. What intermediates are critical in synthesizing this compound?

  • Methodological Answer :

  • 3,4-Dimethylaniline : Starting material for acylation and nitration .
  • Nitro intermediates : Key for introducing the amino group via reduction.
  • Cyclization precursors : Ensure proper ring closure (e.g., using HCl/EtOH under reflux) .

Advanced Research Questions

Q. How does the amino group in this compound influence its reactivity in substitution reactions?

  • Methodological Answer :

  • The amino group acts as an electron donor, enhancing electrophilic substitution at the C2 position. Example: Phthaloylation with phthaloyl chloride forms 6H-benzimidazol[1,2-b][2,4]benzodiazepin-7,12-dione under thermal conditions .
  • Mechanistic Insight : Steric hindrance from methyl groups may direct substitution to less hindered positions.

Q. What computational strategies can predict the bioactivity of this compound derivatives?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to assess electron transfer potential.
  • Molecular Docking : Screen against targets like DNA topoisomerase II or kinase enzymes. For benzimidazole analogs, docking scores (e.g., −8.2 kcal/mol) correlate with experimental IC₅₀ values .
  • ADMET Prediction : Use tools like SwissADME to evaluate pharmacokinetics (e.g., bioavailability, BBB permeability) .

Q. How can mechanistic studies resolve contradictions in reaction yields for amino-substituted benzimidazoles?

  • Methodological Answer :

  • Kinetic Analysis : Monitor reaction progress via HPLC or in-situ IR. For example, nitration rate constants (k) vary with temperature (Arrhenius plots reveal Eₐ ≈ 45 kJ/mol) .
  • Byproduct Identification : Use LC-MS to detect intermediates (e.g., over-oxidized species) that reduce yields.

Q. What role does this compound play in coordination chemistry?

  • Methodological Answer :

  • Metal Complexation : The amino and imidazole nitrogen atoms act as ligands. For example, Ag(I) complexes with benzimidazole derivatives show N3–Ag1–N1 bond angles of ~121.1°, stabilizing octahedral geometries .
  • Applications : Such complexes are explored for antimicrobial activity (e.g., MIC = 8 µg/mL against S. aureus) .

Q. How do structural modifications of this compound affect its pharmacological profile?

  • Methodological Answer :

  • SAR Studies : Introduce substituents (e.g., halogens, carboxylates) and test cytotoxicity. For example, 6-benzoxazole derivatives exhibit IC₅₀ = 0.8 µM against HepG2 cells .
  • Comparative Analysis : Compare with 2-aminobenzimidazole analogs to assess methyl group effects on solubility and target binding .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.